molecular formula C18H20Cl2N2O B011103 Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- CAS No. 100678-35-1

Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)-

Cat. No. B011103
M. Wt: 351.3 g/mol
InChI Key: HYJFLCXTLNZXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)-, also known as BCM, is a chemical compound that has been used in scientific research for several decades. It is a derivative of benzanilide and is commonly used as an alkylating agent in cancer research. BCM is a potent DNA cross-linking agent that has been shown to inhibit cell growth and induce apoptosis in cancer cells.

Mechanism Of Action

Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- works by cross-linking DNA strands, which prevents DNA replication and transcription. This leads to cell cycle arrest and ultimately cell death. Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- is particularly effective against rapidly dividing cells, such as cancer cells, because they are more susceptible to DNA damage. The mechanism of action of Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- is similar to other DNA-targeting agents, such as cisplatin and doxorubicin.

Biochemical And Physiological Effects

Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has been shown to induce DNA damage and activate DNA repair pathways in cells. It has also been shown to induce oxidative stress and alter the expression of genes involved in cell cycle regulation and apoptosis. Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has been shown to be toxic to both cancer cells and normal cells, but the toxicity is generally higher in cancer cells due to their increased susceptibility to DNA damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- in lab experiments is its potent DNA cross-linking activity, which allows for the study of DNA repair mechanisms and the development of new DNA-targeting drugs. However, Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- is also highly toxic and can be difficult to handle due to its carcinogenic properties. Special precautions must be taken when working with Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)-, including the use of personal protective equipment and proper disposal of waste materials.

Future Directions

There are several future directions for the use of Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- in scientific research. One area of focus is the development of new DNA-targeting drugs that are more effective and less toxic than current chemotherapeutic agents. Another area of focus is the study of DNA repair mechanisms and the development of new strategies for repairing DNA damage. Additionally, Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- may have applications in other areas of research, such as gene therapy and nanotechnology. Overall, the potential uses of Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- in scientific research are vast and exciting, and further research is needed to fully explore its potential.

Synthesis Methods

Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- can be synthesized using a multistep process that involves the reaction of benzanilide with bis(2-chloroethyl)amine. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and the product is purified using column chromatography. The yield of Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- can be improved by using a higher concentration of bis(2-chloroethyl)amine and a longer reaction time.

Scientific Research Applications

Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has been extensively used in cancer research due to its potent DNA cross-linking activity. It has been shown to inhibit cell growth and induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has also been used in combination with other chemotherapeutic agents to enhance their efficacy. In addition to cancer research, Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has been used in the study of DNA repair mechanisms and the development of new DNA-targeting drugs.

properties

CAS RN

100678-35-1

Product Name

Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)-

Molecular Formula

C18H20Cl2N2O

Molecular Weight

351.3 g/mol

IUPAC Name

N-[4-[bis(2-chloroethyl)aminomethyl]phenyl]benzamide

InChI

InChI=1S/C18H20Cl2N2O/c19-10-12-22(13-11-20)14-15-6-8-17(9-7-15)21-18(23)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,23)

InChI Key

HYJFLCXTLNZXOA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN(CCCl)CCCl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN(CCCl)CCCl

Other CAS RN

100678-35-1

Origin of Product

United States

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